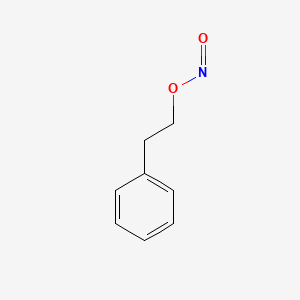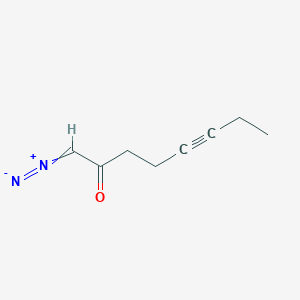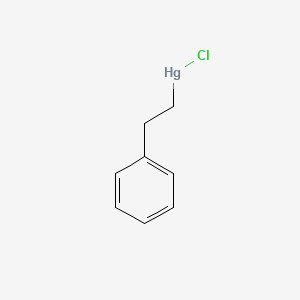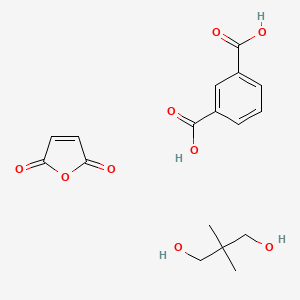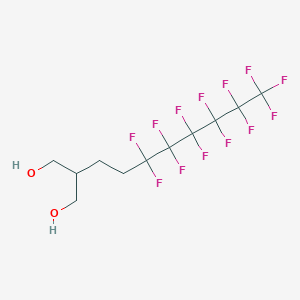
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide with propane-1,3-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with hydrophobic regions of biological molecules or materials. This interaction can alter the physical properties of surfaces, enhance the stability of compounds, and improve the efficacy of drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2-(Perfluorohexyl)ethyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
Compared to similar compounds, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol offers a unique combination of hydrophobicity and reactivity due to the presence of both fluorinated and hydroxyl groups. This dual functionality makes it particularly valuable in applications requiring both chemical resistance and the ability to form hydrogen bonds.
Propriétés
Numéro CAS |
25664-42-0 |
|---|---|
Formule moléculaire |
C11H11F13O2 |
Poids moléculaire |
422.18 g/mol |
Nom IUPAC |
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propane-1,3-diol |
InChI |
InChI=1S/C11H11F13O2/c12-6(13,2-1-5(3-25)4-26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 |
Clé InChI |
ZLHQFOZGGUPYSB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


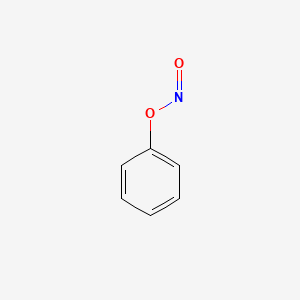
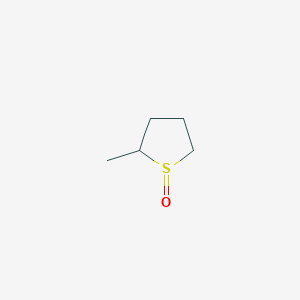
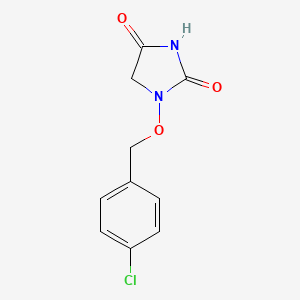
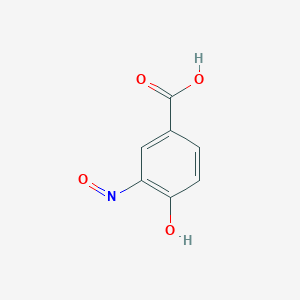
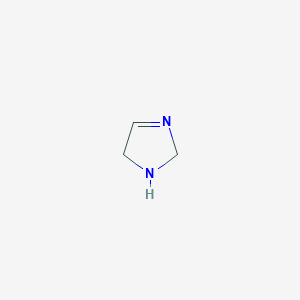


![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
